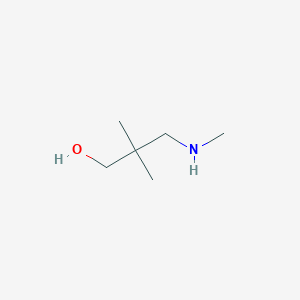

2,2-Dimethyl-3-(methylamino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-3-(methylamino)propan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Alzheimer's Disease Research

One significant application of related compounds to 2,2-Dimethyl-3-(methylamino)propan-1-ol is in the field of Alzheimer's disease research. For instance, amyloid imaging ligands used to measure amyloid in the brain of patients with Alzheimer's disease include compounds with structures akin to the one . These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have shown promise in differentiating between Alzheimer's disease patients and healthy controls through PET imaging. These studies have paved the way for early detection and evaluation of new anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).

Volatomics in Disease Diagnosis

In the domain of non-invasive diagnostics, the exploration of volatile organic compounds (VOCs) produced by the human metabolism, inflammation, and gut microbiota has highlighted the potential of compounds like this compound. Specific VOCs have been identified as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing a promising avenue for personalized medicine through non-invasive breath and fecal biomarkers (Van Malderen et al., 2020).

Influence on Food Flavor

Research into branched chain aldehydes, closely related to the structure of this compound, has shown their significant impact on the flavor of various food products. These compounds, produced and degraded from amino acids, play a critical role in defining the distinctive aromas of both fermented and non-fermented food items, underscoring the importance of understanding their formation and degradation pathways for flavor enhancement in the food industry (Smit et al., 2009).

Environmental Toxicology and Health Effects

The environmental toxicology of compounds structurally similar to this compound, such as dimethyl sulfoxide (DMSO), has been extensively reviewed. These studies provide valuable insights into the biological consequences of exposure to such compounds, informing both their commercial usage and the necessary safety precautions to mitigate potential health risks (Kennedy, 2001).

Advanced Material Applications

Furthermore, the use of dimethyl ether (DME), a compound related to this compound in structure and reactivity, as an alternative fuel in compression ignition engines highlights the broader applicability of such compounds in sustainable energy solutions. This research points to DME's potential for reducing emissions and improving energy security, marking a significant step forward in the development of environmentally friendly fuel alternatives (Park & Lee, 2014).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is an alkanolamine , a class of compounds that often interact with biological systems by acting as weak bases, capable of forming salts with acids, and participating in hydrogen bonding .

Mode of Action

As an alkanolamine, it may interact with its targets through processes such as hydrogen bonding or salt formation

Biochemical Pathways

Alkanolamines can participate in a variety of biochemical reactions due to their ability to act as weak bases

Result of Action

As an alkanolamine, it has been used to redisperse compacted solids, such as antiperspirant materials , suggesting it may have a role in modifying physical properties at the molecular level.

特性

IUPAC Name |

2,2-dimethyl-3-(methylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCHIQJONBEULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560100 |

Source

|

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16047-86-2 |

Source

|

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)